

# In Vivo Bystander Effect of SHR-A1811: A Comparative Analysis

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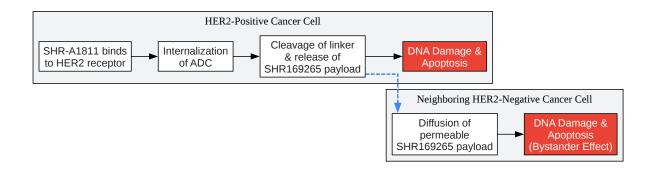
The bystander effect, a critical mechanism for the efficacy of antibody-drug conjugates (ADCs), allows for the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This phenomenon is particularly important in the context of heterogeneous tumors. This guide provides a comparative overview of the in vivo bystander effect of SHR-A1811, a novel HER2-targeted ADC, in relation to other established ADCs.

### **Mechanism of Action: The Bystander Effect**

SHR-A1811 is an ADC composed of the HER2-targeting antibody trastuzumab, a cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265.[1][2] The bystander effect is facilitated by the high membrane permeability of the payload.[1] Once SHR-A1811 binds to a HER2-positive cancer cell and is internalized, the linker is cleaved, releasing SHR169265. Due to its high permeability, the payload can then diffuse out of the target cell and penetrate nearby cells, including those that do not express HER2, inducing DNA damage and apoptosis.[1] Preclinical studies have shown that SHR169265 has better permeability and stronger cytotoxicity than DXd, the payload of T-DXd (Enhertu).[1]

Similarly, other ADCs like Datopotamab Deruxtecan (Dato-DXd) and Sacituzumab Govitecan (Trodelvy) exert their bystander effects through membrane-permeable payloads. Dato-DXd releases the topoisomerase I inhibitor DXd, while Sacituzumab Govitecan releases SN-38. Both payloads can diffuse across cell membranes to kill neighboring antigen-negative cells.





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Figure 1: Mechanism of SHR-A1811 Bystander Effect.

## In Vitro Bystander Effect of SHR-A1811

The bystander killing capability of SHR-A1811 has been demonstrated in co-culture experiments. When HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) breast cancer cells were co-cultured and treated with SHR-A1811, a significant cytotoxic effect was observed in the HER2-negative cells.[1][3]

Cell Line Combination	ADC	IC50 on HER2- Negative Cells (MDA-MB-468)	Reference
SK-BR-3 (HER2+) & MDA-MB-468 (HER2-)	SHR-A1811	0.28 nM	[3]
SK-BR-3 (HER2+) & MDA-MB-468 (HER2-)	SHR-A1811	0.23 ± 0.05 nM	[1]
SK-BR-3 (HER2+) & MDA-MB-468 (HER2-)	HRA18-C015 (T-DXd biosimilar)	0.25 ± 0.01 nM	[1]



# In Vivo Validation of the Bystander Effect: Experimental Protocol

While specific quantitative data for the in vivo bystander effect of SHR-A1811 from a mixed-tumor model is not publicly available, the standard experimental protocol involves a co-inoculation xenograft model. This methodology is widely used to evaluate the bystander effect of ADCs.

Objective: To determine the in vivo efficacy of an ADC in a tumor-heterogeneous environment, simulating tumors with varied antigen expression.

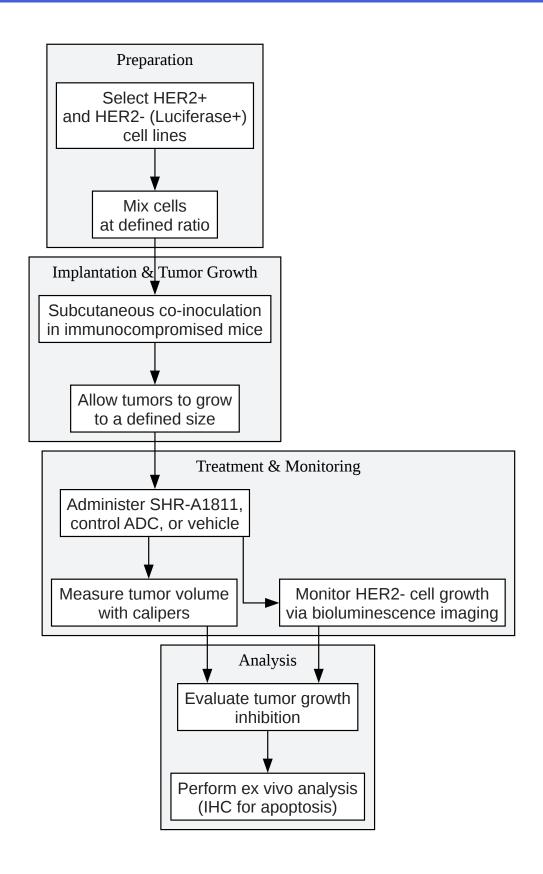
#### **Experimental Workflow:**

- Cell Line Preparation:
  - Antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) tumor cell lines are selected.
  - The antigen-negative cell line is often engineered to express a reporter gene, such as luciferase, to allow for specific monitoring of its growth.
- Animal Model:
  - Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor xenografts.
- Tumor Implantation:
  - A mixture of antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1) is subcutaneously inoculated into the flanks of the mice.
  - Control groups are inoculated with only antigen-positive or only antigen-negative cells.
- Treatment:
  - Once tumors reach a predetermined size, mice are randomized into treatment and control groups.



- The ADC is administered intravenously at various dose levels. A control ADC (targeting a different antigen or unconjugated antibody) and vehicle are used as negative controls.
- Data Collection and Analysis:
  - Tumor volume is measured regularly using calipers.
  - For tumors with luciferase-expressing cells, bioluminescence imaging is used to specifically track the growth of the antigen-negative cell population.
  - At the end of the study, tumors may be excised for immunohistochemical analysis to confirm the presence and distribution of both cell types and to assess markers of apoptosis or DNA damage (e.g., γH2AX).





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Figure 2: Experimental Workflow for In Vivo Bystander Effect Study.



### **Comparative In Vivo Efficacy**

Preclinical studies have shown that SHR-A1811 leads to tumor growth inhibition or even regression in a dose-dependent manner in various xenograft models with a range of HER2 expression levels.[1][4] The antitumor activity was reported to be at least comparable to a biosimilar of T-DXd.[1][4] This strong efficacy in HER2-low expressing models suggests a potent bystander effect.

For comparison, in vivo studies with other ADCs have demonstrated a clear bystander effect:

- T-DXd (Enhertu): In xenograft experiments with a mix of HER2-positive and HER2-negative cells, T-DXd significantly inhibited the growth of the HER2-negative cell population.
- Datopotamab Deruxtecan (Dato-DXd): In vivo, Dato-DXd induced significant bystander killing of TROP2-negative tumor cells when admixed with TROP2-positive cells.[5]
- Sacituzumab Govitecan (Trodelvy): This ADC also induced significant bystander killing of TROP2-negative tumors when co-cultured with TROP2-positive tumors in vivo.[6][7]

#### Conclusion

SHR-A1811 demonstrates a potent bystander effect, driven by its highly permeable topoisomerase I inhibitor payload, SHR169265. In vitro data confirms its ability to kill HER2-negative cells in a co-culture system, with efficacy comparable to a T-DXd biosimilar. While specific quantitative in vivo data from mixed-tumor models for SHR-A1811 is not yet publicly available, its strong performance in HER2-low xenograft models supports the presence of a significant bystander effect. The established methodologies for evaluating this effect in vivo provide a clear framework for future comparative studies. The potent bystander killing mechanism of SHR-A1811, similar to other successful ADCs, is a key attribute for its clinical potential in treating heterogeneous tumors.

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